2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylicacid
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Overview
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid is a complex organic compound known for its unique structural features. It contains a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid typically involves multiple steps. One common method starts with the protection of an amino acid using the fluorenylmethoxycarbonyl (Fmoc) group. The protected amino acid is then subjected to cyclization reactions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups into more reactive forms.
Substitution: Commonly involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired transformation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octan-7-yl acetic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Uniqueness
What sets 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid apart is its spirocyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and drug development .
Properties
Molecular Formula |
C23H23NO5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid |
InChI |
InChI=1S/C23H23NO5/c25-21(26)20-9-10-23(14-29-20)12-24(13-23)22(27)28-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,25,26) |
InChI Key |
QLBUZBYPIVBYNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)COC1C(=O)O |
Origin of Product |
United States |
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